![molecular formula C11H7ClN2O B2605452 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 1126634-12-5](/img/structure/B2605452.png)
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64. It has an IUPAC name of 3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile .
Synthesis Analysis
The synthesis of oxazoline compounds, which includes “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” can be represented by the InChI code: 1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 . Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is a significant part of this compound .科学的研究の応用
Heterocyclic Compounds in Drug Development
One significant application of heterocyclic compounds, similar to 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile, is in the field of drug development. Heterocyclic compounds containing oxazole rings are known for their biological activities, which include anticancer, antifungal, and antidepressant properties. The synthesis and study of such compounds, as described in the research by А. Rud, A. Kaplaushenko, and Yu. M. Kucheryavyi (2016), highlight the potential of these compounds in addressing critical health issues like cancer through the development of new therapeutic agents Synthesis, physical and chemical properties of 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles.
Photophysical and Photochemical Studies
Compounds with benzoxazolyl and oxazolyl groups have been studied for their photophysical and photochemical properties, as seen in the work on metal-free, zinc(II), and lead(II) phthalocyanines by Ü. Demirbaş et al. (2016). These studies are crucial for applications in photodynamic therapy, a treatment modality for cancer, which relies on light-sensitive compounds to generate reactive oxygen species that can kill cancer cells Metal-free, zinc(II) and lead(II) phthalocyanines functioning with 3-(2H-benzo[d][1,2,3]triazol-2-yl)-4-hydroxyphenethyl methacrylate groups: Synthesis and investigation of photophysical and photochemical properties.
Novel Synthesis Methods
The development of new synthesis methods for related compounds, such as 4-[1,2,4] Triazol-1-Ylmethyl-Benzonitrile by Zeng Yan-xia (2009), indicates the ongoing interest in optimizing the production of heterocyclic compounds for various applications, including as intermediates in organic synthesis and in the development of new materials Synthesis of 4-[1,2,4] Triazol-1-Ylmethyl-Benzonitrile.
Applications in High Voltage Batteries
Compounds with benzonitrile groups have found applications in high voltage lithium-ion batteries, as seen in the research by Wenna Huang et al. (2014). The study on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive shows the role of such compounds in improving the performance and stability of battery systems, suggesting potential applications for 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile in similar contexts 4-(Trifluoromethyl)-benzonitrile: A novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery.
将来の方向性
The future directions for “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” and similar compounds lie in the field of drug discovery, where oxazoline is a commonly found moiety . The development of new eco-friendly synthetic strategies for oxazoline synthesis is also a significant area of research .
特性
IUPAC Name |
3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOLUROVVRODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

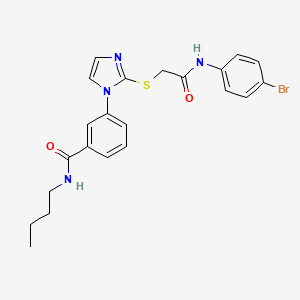
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)
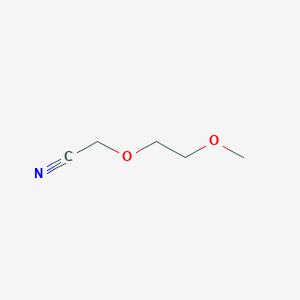
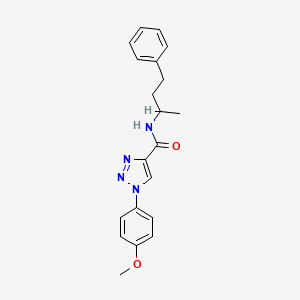
![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)
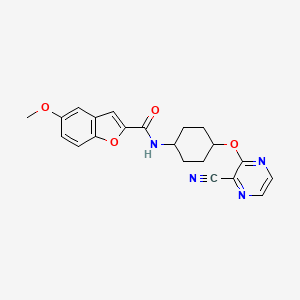
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)
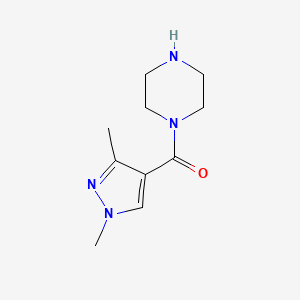
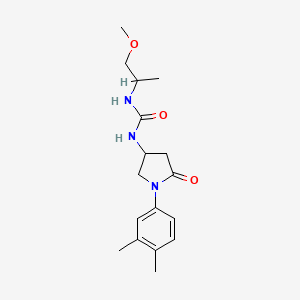
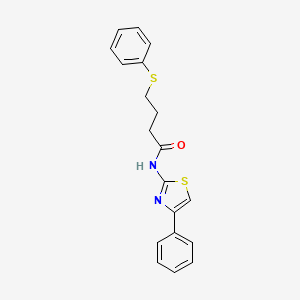
![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)
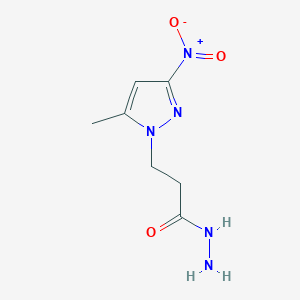
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)